molecular formula C19H19ClN4O4S B277401 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide

Cat. No.: B277401
M. Wt: 434.9 g/mol
InChI Key: CCJUQOXNKKMDDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an oxadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the coupling of the oxadiazole intermediate with a sulfonamide derivative under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and cost-effective reagents. Catalysts and automated systems may also be employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups .

Scientific Research Applications

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The oxadiazole ring and sulfonamide group are key structural features that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the oxadiazole ring and the sulfonamide group provides a distinct chemical profile that sets it apart from other similar compounds .

Properties

Molecular Formula

C19H19ClN4O4S

Molecular Weight

434.9 g/mol

IUPAC Name

4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(methylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C19H19ClN4O4S/c1-21-29(26,27)16-11-9-15(10-12-16)22-17(25)3-2-4-18-23-19(24-28-18)13-5-7-14(20)8-6-13/h5-12,21H,2-4H2,1H3,(H,22,25)

InChI Key

CCJUQOXNKKMDDN-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.